Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chloro substituent, and a cyclopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as liquid chromatography is essential for monitoring the synthesis and ensuring the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research has explored its potential as an anti-HIV agent, with studies focusing on its stability, protein binding, and pharmacokinetics.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound may inhibit viral replication by binding to viral enzymes or interfering with viral entry into host cells. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylphenyl ester: This compound shares a similar structure but differs in the ester group, which can affect its reactivity and applications.
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, 2-propynyl ester:
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropyl ester lies in its specific ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
165549-82-6 |
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Molecular Formula |
C14H16ClNO3S |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
cyclopropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H16ClNO3S/c1-8(2)18-14(20)16-9-3-6-12(15)11(7-9)13(17)19-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,20) |
InChI Key |
KUNDAGPTAQCCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC2CC2 |
Origin of Product |
United States |
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